molecular formula C23H31N3O5.ClH B056008 Sibanomicin CAS No. 117782-84-0

Sibanomicin

Cat. No. B056008
CAS RN: 117782-84-0
M. Wt: 429.5 g/mol
InChI Key: JEZZKSQFJNWDCY-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sibanomicin is a novel antibiotic that has gained significant attention in recent years due to its potent antibacterial activity against a broad spectrum of bacteria, including drug-resistant strains. It is a natural product isolated from the fermentation broth of a Streptomyces species. Sibanomicin belongs to the tetrahydroisoquinoline family of antibiotics and has a unique chemical structure that sets it apart from other antibiotics.

Scientific Research Applications

Sibanomicin and Antitumor Activity

  • Antitumor Properties : Sibanomicin has demonstrated significant antitumor activity, particularly against leukemia P388 cells in mice, which suggests its potential as a therapeutic agent in cancer treatment (Itoh et al., 1988).

Broader Applications in Genomic Medicine and Drug Discovery

  • Bioinformatics in Drug Discovery : The emergence of genomic and bioinformatics research has paved the way for novel antimicrobial drugs and may have implications for sibanomicin in future drug discovery and development (Volker & Brown, 2002).
  • Genomic Medicine : Innovations in bioinformatics and genomics are crucial for the development of genomic drugs, which may include compounds like sibanomicin (Journals Iosr, Chaturvedi Amiy & Patra, 2015).

Impact on Pharmacology and Therapeutic Research

  • Pharmacogenomics : Sibanomicin's role in pharmacology is highlighted by the increasing relevance of genomic data in drug target identification and validation, a crucial aspect in developing effective therapeutic agents (Whittaker, 2003).
  • Computational Simulations in Drug Discovery : The advancement of in silico approaches, including computational simulations and cheminformatics, is vital in the research of new drugs like sibanomicin (Terstappen & Reggiani, 2001).

properties

CAS RN

117782-84-0

Product Name

Sibanomicin

Molecular Formula

C23H31N3O5.ClH

Molecular Weight

429.5 g/mol

IUPAC Name

(8Z)-2-[3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-8-propylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C23H31N3O5/c1-5-6-14-9-15-11-25-18-8-7-16(10-17(18)21(28)26(15)12-14)31-22-20(27)23(3,29)19(24-4)13(2)30-22/h6-8,10-11,13,15,19-20,22,24,27,29H,5,9,12H2,1-4H3/b14-6-

InChI Key

JEZZKSQFJNWDCY-NSIKDUERSA-N

Isomeric SMILES

CC/C=C\1/CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1

SMILES

CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1

Canonical SMILES

CCC=C1CC2C=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C)NC)(C)O)O)C(=O)N2C1

synonyms

sibanomicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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